Home > Products > Screening Compounds P28734 > 7-Bromo-1,8-naphthyridin-4(1H)-one
7-Bromo-1,8-naphthyridin-4(1H)-one - 1198413-17-0

7-Bromo-1,8-naphthyridin-4(1H)-one

Catalog Number: EVT-1474873
CAS Number: 1198413-17-0
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.045
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one Derivatives

  • Compound Description: This class of compounds shares the core 1,8-naphthyridin-4(1H)-one structure with 7-Bromo-1,8-naphthyridin-4(1H)-one but features an additional benzene ring fused to the naphthyridine system, forming a benzo[b][1,8]naphthyridin-4(1H)-one framework. These compounds also possess a trifluoromethyl group at the 2-position. Research on these derivatives has primarily focused on their synthesis and their promising antiparasitic activity, particularly against Leishmania species. []
  • Relevance: These compounds are structurally related to 7-Bromo-1,8-naphthyridin-4(1H)-one through their shared 1,8-naphthyridin-4(1H)-one core structure, despite the additional fused benzene ring and trifluoromethyl substituent in the 2-(Trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one derivatives. []

3-Hydroxy-2-Phenyl-1,8-Naphthyridin-4(1H)-one Derivatives

  • Compound Description: This series represents another variation on the 1,8-naphthyridin-4(1H)-one core, featuring a phenyl group at the 2-position and a hydroxyl group at the 3-position. These structural modifications are explored for their potential to enhance cytotoxic activity, drawing inspiration from the antimitotic properties observed in related 2-phenyl-1,8-naphthyridin-4(1H)-ones. []
  • Relevance: The 3-Hydroxy-2-Phenyl-1,8-Naphthyridin-4(1H)-one derivatives are structurally analogous to 7-Bromo-1,8-naphthyridin-4(1H)-one, sharing the fundamental 1,8-naphthyridin-4(1H)-one scaffold. The differences lie in the substituents at the 2- and 3-positions, where the 7-Bromo-1,8-naphthyridin-4(1H)-one lacks substitutions. []

2-(3-Substituted phenyl)-1,8-naphthyridin-4(1H)-one-3-carboxylic Acid Derivatives

  • Compound Description: This group focuses on improving the pharmacokinetic properties of 2-phenyl-1,8-naphthyridin-4(1H)-ones, known for their cytotoxicity. The key modification is the introduction of a carboxylic acid group at the 3-position, aiming to enhance solubility and potentially improve their drug-likeness. []
  • Relevance: Both the 2-(3-Substituted phenyl)-1,8-naphthyridin-4(1H)-one-3-carboxylic Acid Derivatives and 7-Bromo-1,8-naphthyridin-4(1H)-one belong to the 1,8-naphthyridin-4(1H)-one family. The former incorporates a phenyl group at the 2-position and a carboxylic acid at the 3-position, whereas the latter features a bromine atom at the 7-position. []

2-Aryl-1,8-naphthyridin-4(1H)-ones

  • Compound Description: This broad class encompasses a variety of derivatives with aryl substitutions at the 2-position of the 1,8-naphthyridin-4(1H)-one core. These compounds have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those derived from solid tumors. Mechanistically, they have been shown to inhibit tubulin polymerization, a crucial process for cell division. Notably, some derivatives exhibit potency comparable to established antimitotic agents like colchicine and podophyllotoxin. []
  • Relevance: 7-Bromo-1,8-naphthyridin-4(1H)-one falls under the broader category of 2-Aryl-1,8-naphthyridin-4(1H)-ones, sharing the fundamental 1,8-naphthyridin-4(1H)-one structure. The key difference lies in the presence of a bromine substituent at the 7-position in 7-Bromo-1,8-naphthyridin-4(1H)-one, which is absent in the general 2-Aryl-1,8-naphthyridin-4(1H)-ones. []

1,8-Naphthyridin-4(1H)-on-3-carboxamide Derivatives

  • Compound Description: Designed as potential cannabinoid receptor ligands, these derivatives feature a carboxamide group at the 3-position of the 1,8-naphthyridin-4(1H)-one scaffold. These compounds exhibit varying affinities for cannabinoid receptors CB1 and CB2. Notably, some derivatives display high selectivity for the CB2 receptor, a potential therapeutic target for various conditions. []

3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones

  • Compound Description: This series introduces a 1,3,4-oxadiazole ring at the 3-position of the 1,8-naphthyridin-4(1H)-one scaffold. These compounds have been investigated for their anti-cancer properties, specifically as potential cisplatin sensitizers. Some derivatives significantly enhance the cytotoxic effects of cisplatin in specific cancer cell lines, suggesting a synergistic effect. []
  • Relevance: These compounds are structurally related to 7-Bromo-1,8-naphthyridin-4(1H)-one as they share the 1,8-naphthyridin-4(1H)-one core structure. The 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones are distinct due to the presence of a 1,3,4-oxadiazole ring at the 3-position, a feature absent in 7-Bromo-1,8-naphthyridin-4(1H)-one. []

1-Alkyl- and (±)-1,2-dialkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones

  • Compound Description: This class comprises derivatives with alkyl substituents at the 1- and/or 2-positions of a 2,3-dihydro-1,8-naphthyridin-4(1H)-one core. The presence of the alkyl groups and the saturation of the naphthyridine ring distinguish them from 7-Bromo-1,8-naphthyridin-4(1H)-one. These compounds are typically synthesized through tandem Michael-SNAr annulation reactions. []
  • Relevance: Although structurally similar to 7-Bromo-1,8-naphthyridin-4(1H)-one due to the shared 1,8-naphthyridin-4(1H)-one core, the 1-Alkyl- and (±)-1,2-dialkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones differ in the saturation of the naphthyridine ring and the alkyl substitutions at the 1- and/or 2-positions, which are absent in the 7-Bromo-1,8-naphthyridin-4(1H)-one structure. []

5-Benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one

  • Compound Description: This compound stands out due to its complex pentacyclic structure, incorporating an oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one core. It was identified as an unexpected product during the synthesis of pyridodiazepinediones. []
  • Relevance: While this compound shares the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one, it exhibits significant structural complexity due to the fused oxazole and additional rings. It highlights the diverse chemical space accessible through modifications of the 1,8-naphthyridine scaffold. []

3-[5-(1H-Benzimidazol-2-Ylmethanesulfonyl)-4-Phenyl-4H-(1,2,4)Triazol-3-Yl]-1H-(1,8)Naphthyridin-4-One Derivatives

  • Compound Description: This group of compounds represents another instance of diversifying the 1,8-naphthyridin-4(1H)-one core, featuring a complex substituent at the 3-position. This substituent incorporates a benzimidazole ring, a triazole ring, and a sulfonyl group, reflecting a strategy of incorporating multiple pharmacophores into a single molecule. []
  • Relevance: These derivatives highlight the potential for structural elaboration at the 3-position of the 1,8-naphthyridin-4(1H)-one scaffold, a feature shared with 7-Bromo-1,8-naphthyridin-4(1H)-one, which has a bromine substituent at the 7-position instead. []

4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)phenol and 4-(7'-trifluoromethylquinolin-4'-ylamino)phenol Mannich Bases

  • Compound Description: These compounds are Mannich base derivatives, featuring either a 7-bromo-1,5-naphthyridine or a 7-trifluoromethylquinoline moiety linked to a phenol ring through an amino group. This study focused on their synthesis and evaluation as potential antimalarial agents. Some of these derivatives exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []
  • Relevance: These Mannich bases, particularly the 4-(7'-Bromo-1',5'-naphthyridin-4'-ylamino)phenol derivatives, share a close structural resemblance to 7-Bromo-1,8-naphthyridin-4(1H)-one due to the presence of the 7-bromo-1,8-naphthyridine moiety. The key difference lies in the phenol ring linked through an amino group in the Mannich bases, absent in 7-Bromo-1,8-naphthyridin-4(1H)-one. []

7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one

  • Compound Description: This compound features a distinct heterocyclic core, [, , ]selenadiazolo[3,4-d]pyridazin-4(5H)-one, and was serendipitously discovered during the synthesis of pyridodiazepinediones. While it shares the 7-bromo substitution pattern with 7-Bromo-1,8-naphthyridin-4(1H)-one, its core structure differs. []

1,8-Naphthyridin-2-(1H)-one-3-carboxamide Derivatives

  • Compound Description: This class of compounds, bearing a carboxamide group at the 3-position of the 1,8-naphthyridin-2-(1H)-one core, has been investigated for its potential as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. These derivatives often incorporate linkers and fluorophores at the N1 and C3 positions. []
  • Relevance: These compounds share the 1,8-naphthyridine core with 7-Bromo-1,8-naphthyridin-4(1H)-one but differ in the position of the carbonyl group within the naphthyridine ring system. While 7-Bromo-1,8-naphthyridin-4(1H)-one has a carbonyl group at the 4-position, these derivatives have it at the 2-position, along with a carboxamide substituent at the 3-position. []

3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones

  • Compound Description: These two series of compounds are characterized by the presence of a 3-aryl-1,8-naphthyridin-2-yl moiety attached to either an azetidin-2-one or a thiazolidin-4-one ring. They have been evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungi. []

3-(5-(2-Hydroxy-2-phenylethylsulfonyl)-4-phenyl-4H-1,2,4-triazol-3-yl) -1,8-naphthyridin-4(1H)-ones

  • Compound Description: These compounds are characterized by a complex substituent at the 3-position of the 1,8-naphthyridin-4(1H)-one core. This substituent includes a triazole ring, a sulfone group, and a phenyl ring, indicating a strategy of combining multiple pharmacophores into a single molecule. []
  • Relevance: These derivatives highlight the potential for structural diversification at the 3-position of the 1,8-naphthyridin-4(1H)-one scaffold, a feature shared with 7-Bromo-1,8-naphthyridin-4(1H)-one, which instead has a bromine substituent at the 7-position. []

5-Amino-6,7,8,9-Tetrahydrobenzo[b][1,8]Naphthyridin-2(1H)-one

  • Compound Description: This compound presents a distinct chemical structure compared to 7-Bromo-1,8-naphthyridin-4(1H)-one. It features a tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one core, indicating a partially saturated benzene ring fused to the naphthyridine system. It has been investigated as a potential therapeutic agent for Alzheimer’s disease due to its non-hepatotoxic and antioxidant properties, and moderate, selective human acetylcholinesterase inhibition. []
  • Relevance: While both this compound and 7-Bromo-1,8-naphthyridin-4(1H)-one share the 1,8-naphthyridine motif, their core structures differ. 5-Amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one incorporates a partially saturated benzene ring and has a different substitution pattern, lacking the bromine substituent present in 7-Bromo-1,8-naphthyridin-4(1H)-one. []

5-Phenylimidazo[4,5-c][1,8]naphthyridin-4(5H)-one Derivatives

  • Compound Description: This family of compounds features an imidazo[4,5-c][1,8]naphthyridin-4(5H)-one core, characterized by an imidazole ring fused to the naphthyridine system. These derivatives have been extensively studied for their anti-inflammatory activity, with some exhibiting potency comparable to glucocorticoids. [, , ]
  • Relevance: Despite sharing the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one, these compounds differ significantly in their core structure due to the fused imidazole ring and the phenyl substitution at the 5-position. This highlights the structural diversity and potential for developing compounds with distinct biological activities by modifying the 1,8-naphthyridine scaffold. [, , ]

Imidazo[4,5-c][1,8]naphthyridin-4(5H)-ones

  • Compound Description: This class of compounds, closely related to the 5-phenylimidazo[4,5-c][1,8]naphthyridin-4(5H)-one derivatives, also possesses an imidazo[4,5-c][1,8]naphthyridin-4(5H)-one core. The key difference lies in the absence of the phenyl substituent at the 5-position in some of these derivatives. They have demonstrated promising bronchodilator activity, surpassing theophylline in potency. []
  • Relevance: Similar to the 5-phenylimidazo[4,5-c][1,8]naphthyridin-4(5H)-one derivatives, these compounds share the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one but possess a distinct imidazo[4,5-c][1,8]naphthyridin-4(5H)-one core. The variations in substitution patterns and the presence or absence of a phenyl group at the 5-position further highlight the diversity within this class of compounds. []

1,8-Naphthyridin-2(1H)-one Derivatives

  • Compound Description: This broad class encompasses a range of derivatives based on the 1,8-naphthyridin-2(1H)-one core. These compounds have been investigated for various biological activities, including inhibition of slow-reacting substance of anaphylaxis (SRS-A) release, which plays a role in allergic reactions. [, , ]
  • Relevance: These compounds are structurally related to 7-Bromo-1,8-naphthyridin-4(1H)-one as they share the 1,8-naphthyridin-2(1H)-one core structure. The key difference lies in the position of the carbonyl group within the naphthyridine ring system. While 7-Bromo-1,8-naphthyridin-4(1H)-one has a carbonyl group at the 4-position, these derivatives have it at the 2-position. [, , ]

3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones

  • Compound Description: These derivatives feature a 3-methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-one core, characterized by an exocyclic double bond at the 3-position. Designed as potential anticancer agents, they combine the 1,8-naphthyridin-4-one motif with an α,β-unsaturated carbonyl system, pharmacophoric elements found in various natural products with anticancer properties. []

Indeno[1, 2-b][1,8]naphthyridin-6(11H)-one Derivatives

  • Compound Description: These compounds feature a fused indeno[1,2-b][1,8]naphthyridin-6(11H)-one core, characterized by an indene ring system fused to the naphthyridine moiety. They have been investigated for their antimicrobial activity against various Gram-positive and Gram-negative bacterial strains and Candida species. []
  • Relevance: These derivatives share the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one but exhibit a more complex core structure due to the fused indene ring. This fusion leads to a different arrangement of rings and heteroatoms compared to 7-Bromo-1,8-naphthyridin-4(1H)-one. []

Thieno[3,2-c][1,8]naphthyridin-4(5H)-ones

  • Compound Description: These compounds possess a thieno[3,2-c][1,8]naphthyridin-4(5H)-one core, characterized by a thiophene ring fused to the naphthyridine system. They are often synthesized via tandem cyclization reactions. []
  • Relevance: These compounds share the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one but differ in the presence of the fused thiophene ring and the position of the carbonyl group within the naphthyridine ring system. While 7-Bromo-1,8-naphthyridin-4(1H)-one has a carbonyl group at the 4-position, these derivatives have it at the 4-position. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: These derivatives are characterized by a 1,8-naphthyridine core with a trifluoromethyl group at the 2-position and a 3-aryl-4,5-dihydro-1H-pyrazol-5-yl substituent at the 3-position. These compounds have shown promising antimicrobial activity against both bacteria and fungi. []

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This compound represents a complex quaternary ammonium betaine structure incorporating a tetrahydro-1,8-naphthyridine moiety. It has demonstrated potent and selective inhibitory activity against the αvβ6 integrin receptor. []
  • Relevance: This compound shares the 1,8-naphthyridine motif with 7-Bromo-1,8-naphthyridin-4(1H)-one, although its naphthyridine ring is partially saturated. The complex and lengthy substituent attached to the naphthyridine ring distinguishes it from the simpler structure of 7-Bromo-1,8-naphthyridin-4(1H)-one. []

6,6'-dimethyl-6,7-dihydro-1,8,9,14-tetraaza-pentaphene and 3,3a,4,5-tetrahydro-4,4-dimethyl-3-phenylindolo[5,4-b][1,8]naphthyridin-2-one and derivatives

  • Compound Description: These compounds represent fused polycyclic systems incorporating the 1,8-naphthyridine moiety. The 6,6'-dimethyl-6,7-dihydro-1,8,9,14-tetraaza-pentaphene consists of two 1,8-naphthyridine units fused together, while the 3,3a,4,5-tetrahydro-4,4-dimethyl-3-phenylindolo[5,4-b][1,8]naphthyridin-2-one derivatives feature an indole ring fused to the 1,8-naphthyridine system. []
  • Relevance: These compounds highlight the possibility of creating complex polycyclic structures by fusing the 1,8-naphthyridine moiety with other ring systems. These structures differ significantly from the simpler 7-Bromo-1,8-naphthyridin-4(1H)-one, which does not possess any fused rings. []

7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine methanol disolvate

  • Compound Description: This compound comprises two 1,8-naphthyridine units linked by a phenoxy bridge. It showcases the potential for creating dimeric structures using the 1,8-naphthyridine scaffold. []
  • Relevance: This dimeric compound highlights the versatility of the 1,8-naphthyridine moiety in constructing more complex structures. Its structure contrasts with the monomeric 7-Bromo-1,8-naphthyridin-4(1H)-one, which does not involve any linking units or dimerization. []

7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine

  • Compound Description: This compound belongs to the pyridopyrazine class of heterocycles, featuring a bromine substituent at the 7-position and a 4-ethylphenyl group at the 3-position. It's structurally distinct from 1,8-naphthyridin-4(1H)-one but highlights the use of bromine substitution in different heterocyclic systems. []
  • Relevance: While 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine and 7-Bromo-1,8-naphthyridin-4(1H)-one both possess a bromine atom at the 7-position of their respective heterocyclic cores, their core structures differ significantly. The former is a pyridopyrazine derivative, while the latter is a 1,8-naphthyridinone. This difference highlights the diverse applications of bromine substitution in modifying the properties of heterocyclic compounds. []
Overview

7-Bromo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound featuring a bromine atom attached to a naphthyridine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is C9H6BrN1OC_9H_6BrN_1O, and it has a molecular weight of approximately 227.06 g/mol. It is classified under the category of naphthyridine derivatives, which are known for their diverse pharmacological activities and applications in drug development.

Source and Classification

The compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information on its chemical properties and synthesis methods. It is classified as a brominated derivative of naphthyridin-4(1H)-one, specifically at the 7-position of the naphthyridine ring, which influences its reactivity and biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-bromo-1,8-naphthyridin-4(1H)-one typically involves the bromination of a precursor naphthyridine compound. Common synthetic routes include:

  • Bromination Reaction: Utilizing bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions.
  • Cyclization Reactions: Forming the naphthyridine ring through cyclization of appropriate precursors.

Industrial production often employs large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent choice, and catalysts are tailored to achieve efficient production.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-bromo-1,8-naphthyridin-4(1H)-one can be represented as follows:

  • Molecular Formula: C9H6BrNC_9H_6BrN
  • Molecular Weight: 227.06 g/mol
  • CAS Number: 64942-87-6

The structure features a bromine atom at the 7-position of the naphthyridine ring, which affects both its electronic properties and its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-1,8-naphthyridin-4(1H)-one can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

Common reagents used in these reactions include:

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

The products formed depend on the specific reagents and conditions applied during these reactions.

Mechanism of Action

The mechanism of action for 7-bromo-1,8-naphthyridin-4(1H)-one largely depends on its biological applications. In medicinal contexts, it may interact with specific molecular targets such as enzymes or receptors. For example, studies have indicated that derivatives of naphthyridines can participate in hydrogen bonding with key amino acids in target proteins, influencing biological pathways related to cancer therapy or antimicrobial activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Bromo-1,8-naphthyridin-4(1H)-one exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are crucial for understanding how the compound behaves in various environments, particularly in biological systems.

Applications

Scientific Uses

7-Bromo-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, including cancer.
  • Biological Studies: Used to explore mechanisms of action related to enzyme inhibition or receptor modulation.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Research continues to explore the full range of biological activities associated with this compound, highlighting its importance in drug discovery and development.

Properties

CAS Number

1198413-17-0

Product Name

7-Bromo-1,8-naphthyridin-4(1H)-one

IUPAC Name

7-bromo-1H-1,8-naphthyridin-4-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.045

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)

InChI Key

PEXOJPNXNILGIR-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=O)C=CN2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.